5-Bromo-2'-deoxy-5'-uridylic acid disodium salt
Overview
Description
5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate): is a synthetic nucleoside analogue of thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, genetics, and cancer research due to its ability to be incorporated into DNA during the S phase of the cell cycle .
Mechanism of Action
Target of Action
The primary target of the compound 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is cellular DNA . It is a thymidine analogue, which means it can be incorporated into DNA in place of thymidine . This property allows it to be used in genetic research as a mutagen .
Mode of Action
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt interacts with its target, the cellular DNA, by being selectively incorporated into the DNA during the S-phase of the cell cycle . This incorporation instead of thymidine can lead to mutations, which is why it is used as a mutagen in genetic research .
Biochemical Pathways
The compound 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt affects the DNA synthesis pathway . By being incorporated into DNA, it can cause changes in the genetic material of the cells. This can lead to various downstream effects, such as changes in protein synthesis and cell function .
Result of Action
The molecular effect of the action of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is the incorporation into DNA, leading to potential mutations . On a cellular level, this can affect cell proliferation, as the compound is used to label cells in the S-phase of the cell cycle .
Biochemical Analysis
Biochemical Properties
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator during DNA synthesis. This interaction prevents the addition of further nucleotides, thereby halting DNA replication. Additionally, it can be incorporated into DNA strands by DNA polymerase, leading to mutations and strand breaks .
Cellular Effects
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt on cells are profound. It influences cell function by interfering with DNA replication and repair processes. This compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a useful tool in cancer research. It affects cell signaling pathways by causing DNA damage, which activates the DNA damage response (DDR) pathways. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt exerts its effects through incorporation into DNA. Once incorporated, it causes mispairing during DNA replication, leading to mutations. It also inhibits the activity of DNA polymerase by acting as a chain terminator. This inhibition prevents the elongation of the DNA strand, effectively stopping DNA synthesis. Additionally, the presence of the bromine atom in the molecule enhances its ability to induce DNA strand breaks, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in cell cultures can lead to cumulative DNA damage, resulting in increased cell death and altered cellular functions. In in vitro studies, the temporal effects are often monitored to understand the kinetics of DNA damage and repair .
Dosage Effects in Animal Models
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt in animal models are dose-dependent. At low doses, it can cause mild DNA damage and activate repair mechanisms. At higher doses, it induces significant DNA damage, leading to cell death and tissue toxicity. Threshold effects are observed where a certain dosage level results in a marked increase in adverse effects. Toxicity studies in animal models help determine the safe and effective dosage ranges for research applications.
Metabolic Pathways
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is involved in metabolic pathways related to nucleotide metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and DNA polymerase during its metabolic activation and incorporation into DNA. These interactions affect the overall metabolic flux and levels of nucleotides within the cell .
Transport and Distribution
Within cells, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and then phosphorylated to its active form. The compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or a brominating agent under controlled conditions. The phosphorylated product is then purified to obtain the desired compound .
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Phosphorylation: The compound itself is a phosphorylated derivative of 5-Bromo-2’-deoxyuridine.
Common Reagents and Conditions:
Brominating Agents: Used for the initial bromination step.
Phosphorylating Agents: Used to introduce the phosphate group.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products:
5-Bromo-2’-deoxyuridine: The primary product before phosphorylation.
5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate): The final product after phosphorylation.
Scientific Research Applications
Chemistry:
- Used as a marker for DNA synthesis and cell proliferation studies.
- Incorporated into DNA to study the effects of various chemical modifications .
Biology:
- Widely used in cell biology to label dividing cells.
- Helps in tracking cell cycle progression and identifying proliferating cells .
Medicine:
- Utilized in cancer research to study tumor growth and response to treatments.
- Acts as a radiosensitizer in cancer therapy, enhancing the effects of radiation on cancer cells .
Industry:
- Employed in the development of diagnostic tools and assays for detecting cell proliferation.
- Used in the production of research reagents and kits for molecular biology studies .
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another thymidine analogue used in similar applications.
5-Fluoro-2’-deoxyuridine: Used in cancer research and therapy.
2’-Deoxyuridine: The non-halogenated analogue of 5-Bromo-2’-deoxyuridine.
Uniqueness: 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its bromine atom, which allows for specific applications in X-ray diffraction studies and its use as a radiosensitizer. Its incorporation into DNA provides a valuable tool for studying cell proliferation and DNA synthesis .
Properties
IUPAC Name |
disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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